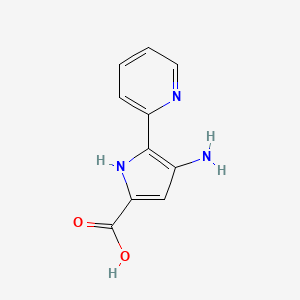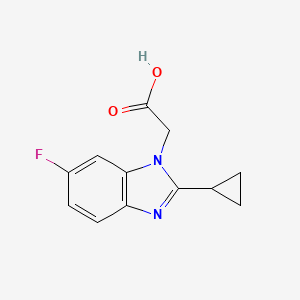
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises a bromopyridinyl group, a piperidinyl group, and a methanone group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Initial Setup: : The synthesis typically begins with the preparation of the bromopyridinyl group. 3-Bromopyridine is reacted with a suitable reagent to introduce the oxy group.
Formation of the Piperidinyl Groups: : The next step involves the formation of the piperidinyl groups. This is achieved through nucleophilic substitution reactions where piperidine reacts with an intermediate compound, leading to the formation of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl).
Methanone Introduction: : Finally, the methanone group is introduced through a condensation reaction involving the piperidinyl intermediate and a methanone precursor.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Scale-up processes are carefully designed to ensure consistency and efficiency while minimizing waste and environmental impact.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the piperidinyl and bromopyridinyl moieties, resulting in the formation of various oxidized products.
Reduction: : Reduction reactions are less common but can occur under specific conditions, leading to the removal of the bromine atom or the reduction of carbonyl groups.
Common Reagents and Conditions Used
Oxidizing Agents: : Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: : Ammonia (NH3), amines, alcohols.
Major Products Formed from These Reactions
The products depend on the specific reactions and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: : Utilized as an intermediate in the synthesis of more complex organic molecules, especially in pharmaceutical research.
Catalysis: : Acts as a ligand in catalytic reactions, enhancing the efficiency of certain metal-catalyzed processes.
Biology
Biological Probes: : Used in the development of probes for studying biological processes, particularly those involving enzyme activity or receptor binding.
Medicine
Drug Development: : Investigated for potential therapeutic applications, including as an active pharmaceutical ingredient (API) in drug candidates targeting specific diseases.
Diagnostic Agents: : Incorporated into diagnostic agents for imaging and analysis of biological systems.
Industry
Materials Science: : Applied in the development of advanced materials with specific properties, such as conductivity or mechanical strength.
Agriculture: : Explored for use in agrochemicals, including pesticides and herbicides.
作用机制
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biochemical and physiological effects. The bromopyridinyl and piperidinyl groups play critical roles in binding to target sites, while the methanone group may participate in catalytic or regulatory processes.
相似化合物的比较
Similar Compounds
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Comparison
Compared to its analogs with different halogen substitutions (chlorine or fluorine), the bromopyridinyl derivative exhibits unique reactivity due to the size and electron-withdrawing properties of the bromine atom. This influences its binding affinity and specificity in biological applications and its behavior in chemical reactions.
Hope this deep dive into (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hit the mark! Need any further info or got another compound to explore? No questions from me.
属性
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O4S/c1-26(23,24)21-11-4-13(5-12-21)17(22)20-9-6-14(7-10-20)25-16-15(18)3-2-8-19-16/h2-3,8,13-14H,4-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCPYCUDFPMOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2657940.png)



![6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2657948.png)

![3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2657951.png)



![N,N'-((3aR,4S,7R,7aS)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657956.png)
![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine](/img/structure/B2657959.png)
